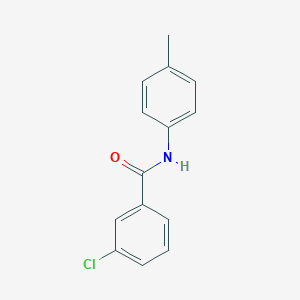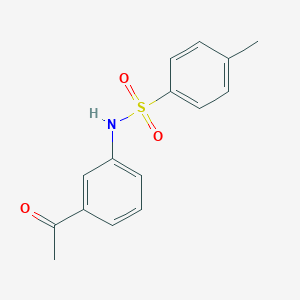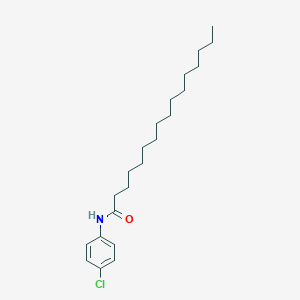
2-Chloro-4-(4-methylpiperazin-1-yl)pyrimidine
Übersicht
Beschreibung
“2-Chloro-4-(4-methylpiperazin-1-yl)pyrimidine” is a chemical compound with the molecular weight of 212.68 . It is a powder at room temperature .
Synthesis Analysis
A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis of ethyl 4-(4-substituted phenyl)-6-methyl-2-(4-(prop-2-yn-1-yl)piperazin-1-yl)pyrimidine (S5 and U5) was achieved by heating a stirred solution of 7(a-b)(94 mmol) and K2CO3 (60 mmol) in CHCl3 (70 mL), to which propargyl bromide (150 mmol) was added at room temperature .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H13ClN4/c1-13-4-6-14(7-5-13)9-11-3-2-8(10)12-9/h2-3H,4-7H2,1H3 .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 212.68 .Wissenschaftliche Forschungsanwendungen
Histamine H4 Receptor Ligands : Altenbach et al. (2008) conducted studies on 2-aminopyrimidines as ligands for the histamine H4 receptor. They optimized the potency of these compounds, leading to the development of analogs with significant anti-inflammatory and antinociceptive activities, suggesting potential applications in pain management (Altenbach et al., 2008).
Regioselective Synthesis : Abdou (2006) explored the regioselective synthesis of new pyrimidine derivatives using organolithium reagents. The study highlights the formation of C-4 substituted products, indicating the potential for developing diverse pyrimidine-based compounds (Abdou, 2006).
Cholinesterase and Aβ-Aggregation Inhibitors : Mohamed et al. (2011) designed and synthesized 2,4-disubstituted pyrimidines as dual inhibitors of cholinesterase and amyloid-β aggregation, relevant to Alzheimer's disease. This demonstrates the compound's potential in developing treatments for neurodegenerative diseases (Mohamed et al., 2011).
Amplifiers of Phleomycin : Brown et al. (1982) investigated heterobicycles like 2-Chloro-4-(4-methylpiperazin-1-yl)pyrimidine as amplifiers of phleomycin, suggesting applications in enhancing the efficacy of certain antibiotics (Brown, Cowden, & Strekowski, 1982).
CB2 Cannabinoid Receptors Antagonists : Tuo et al. (2018) designed oxazolo[5,4-d]pyrimidines, including derivatives of 2-Chloro-4-(4-methylpiperazin-1-yl)pyrimidine, as CB2 ligands with potential applications in treating conditions related to cannabinoid receptors (Tuo et al., 2018).
Cerebroprotective Effect : Smith et al. (1993) studied the cerebroprotective effects of BW619C89, a compound related to 2-Chloro-4-(4-methylpiperazin-1-yl)pyrimidine, in cerebral ischaemia, indicating its potential in neuroprotective therapies (Smith, Lekieffre, Sowinski, & Meldrum, 1993).
Antitumor Activities : Guo et al. (2012) synthesized and evaluated a series of pyrimidine derivatives, including those related to 2-Chloro-4-(4-methylpiperazin-1-yl)pyrimidine, for their antitumor activities against human cancer cell lines (Guo et al., 2012).
PET Imaging Agent for IRAK4 Enzyme : Wang et al. (2018) synthesized derivatives of 2-Chloro-4-(4-methylpiperazin-1-yl)pyrimidine as potential PET imaging agents for visualizing IRAK4 enzyme activity in neuroinflammation (Wang et al., 2018).
Safety And Hazards
Zukünftige Richtungen
There is interest in the synthesis of 4,6-disubstituted pyrimidines . Pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl, or heteroaryl groups into the pyrimidine ring . This suggests that “2-Chloro-4-(4-methylpiperazin-1-yl)pyrimidine” could be a valuable starting material for the synthesis of new compounds with potential biological activity.
Eigenschaften
IUPAC Name |
2-chloro-4-(4-methylpiperazin-1-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN4/c1-13-4-6-14(7-5-13)8-2-3-11-9(10)12-8/h2-3H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLSDRFQCEQEWGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80364899 | |
| Record name | 2-Chloro-4-(4-methylpiperazin-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80364899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(4-methylpiperazin-1-yl)pyrimidine | |
CAS RN |
749898-92-8 | |
| Record name | 2-Chloro-4-(4-methylpiperazin-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80364899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














